molecular formula C9H7BrO B14253626 2-(4-Bromophenyl)prop-2-enal CAS No. 173960-56-0

2-(4-Bromophenyl)prop-2-enal

Cat. No.: B14253626
CAS No.: 173960-56-0
M. Wt: 211.05 g/mol
InChI Key: TUNXBLUIFKTLQA-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)prop-2-enal, also known as 4-Bromocinnamaldehyde, is an organic compound with the molecular formula C9H7BrO. It is a derivative of cinnamaldehyde where a bromine atom is substituted at the para position of the phenyl ring. This compound is known for its bright yellow crystalline appearance and is soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate .

Preparation Methods

The synthesis of 2-(4-Bromophenyl)prop-2-enal typically involves the bromination of cinnamaldehyde. One common method is the reaction of cinnamaldehyde with bromine in the presence of a suitable solvent. Another method involves the use of sodium nitrite to generate nitroso compounds, which are then reduced or hydrogenated to yield the final product . Industrial production methods may vary, but they generally follow similar principles of bromination and subsequent purification.

Chemical Reactions Analysis

2-(4-Bromophenyl)prop-2-enal undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Bromophenyl)prop-2-enal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and dyes.

    Biology: The compound exhibits antibacterial and antifungal properties, making it useful in biological studies and as a preservative in food, cosmetics, and medical products.

    Medicine: Its derivatives are explored for potential therapeutic applications due to their biological activities.

    Industry: It is used in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)prop-2-enal involves its interaction with molecular targets through its aldehyde and bromophenyl groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, while the bromophenyl group can participate in various non-covalent interactions. These interactions can affect cellular pathways and molecular targets, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

2-(4-Bromophenyl)prop-2-enal can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of a bromophenyl group and an aldehyde group, which confer specific reactivity and applications in various fields.

Properties

CAS No.

173960-56-0

Molecular Formula

C9H7BrO

Molecular Weight

211.05 g/mol

IUPAC Name

2-(4-bromophenyl)prop-2-enal

InChI

InChI=1S/C9H7BrO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-6H,1H2

InChI Key

TUNXBLUIFKTLQA-UHFFFAOYSA-N

Canonical SMILES

C=C(C=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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